molecular formula C14H12O4 B13630645 4-(Ethoxycarbonyl)-1-naphthoic acid

4-(Ethoxycarbonyl)-1-naphthoic acid

Katalognummer: B13630645
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: YTVMBEZMQVYNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethoxycarbonyl)-1-naphthoic acid is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthoic acid, where an ethoxycarbonyl group is attached to the fourth position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-naphthoic acid typically involves the esterification of 1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

1-Naphthoic acid+EthanolH2SO44-(Ethoxycarbonyl)-1-naphthoic acid+Water\text{1-Naphthoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 1-Naphthoic acid+EthanolH2​SO4​​4-(Ethoxycarbonyl)-1-naphthoic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethoxycarbonyl)-1-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products

    Oxidation: Yields carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Results in nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-(Ethoxycarbonyl)-1-naphthoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in drug synthesis and as a potential pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism by which 4-(Ethoxycarbonyl)-1-naphthoic acid exerts its effects depends on the specific reactions it undergoes. For instance, in esterification reactions, the compound acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Methoxycarbonyl)-1-naphthoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Naphthoic acid: The parent compound without the ester group.

    4-(Ethoxycarbonyl)benzoic acid: Similar ester group but attached to a benzene ring instead of a naphthalene ring.

Uniqueness

4-(Ethoxycarbonyl)-1-naphthoic acid is unique due to the presence of both the naphthalene ring and the ethoxycarbonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.

Eigenschaften

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

4-ethoxycarbonylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H12O4/c1-2-18-14(17)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,15,16)

InChI-Schlüssel

YTVMBEZMQVYNNZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.